8-(furan-2-ylmethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(furan-2-ylmethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Affinity and Antidepressant and Anxiolytic-like Activity
Research has identified compounds within the imidazo[2,1-f]purine-2,4-dione family, showing significant affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These compounds, notably those with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, have been found to exhibit potent ligand activities for 5-HT1A and 5-HT7 receptors, with additional affinity for dopamine D2 receptors. Preliminary pharmacological in vivo studies have suggested potential applications as anxiolytics and antidepressants, demonstrating the compound's relevance in addressing mood disorders (Zagórska et al., 2015).
Phosphodiesterase Inhibitors
The compound has also been evaluated for its inhibitory potencies against phosphodiesterases, specifically PDE4B1 and PDE10A, in in vitro competition binding experiments. This investigation into its structure-activity relationships has identified the compound as a promising structure for further modification and detailed mechanistic study, highlighting its potential as a hybrid ligand with applications in neuropsychiatric and inflammatory disorders (Zagórska et al., 2016).
Potential Inhibitors of Angiogenesis
Separately, research into the synthesis and pharmacological evaluation of related compounds has explored their potential as inhibitors of angiogenesis. These studies report the synthesis of compounds that, at specific concentrations, have shown to induce a decrease in angiogenesis comparable to known inhibitors, suggesting applications in cancer treatment and research into tumor growth and metastasis (Braud et al., 2003).
Exploration of Antiprotozoal Activity
Furthermore, derivatives of the imidazo[2,1-f]purine-2,4-dione family have been synthesized and evaluated for their activity against protozoal agents. These studies have resulted in the identification of compounds with strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, pointing to potential applications in the treatment of protozoal infections (Ismail et al., 2004).
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11(2)8-23-16(24)14-15(20(4)18(23)25)19-17-21(12(3)9-22(14)17)10-13-6-5-7-26-13/h5-7,9,11H,8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCTZTVYUOIZQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.